1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPKQBNHDLETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377276 | |
| Record name | 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86293-52-9 | |
| Record name | 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 4-chlorobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Scientific Research Applications
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one has diverse applications in various scientific domains:
Chemistry
- Starting Material : Utilized as a precursor for synthesizing various heterocyclic compounds.
- Coordination Chemistry : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
- Antimicrobial Activity : Investigated for its effectiveness against various microbial strains, showing potential as an antimicrobial agent.
- Anti-inflammatory Properties : Studies suggest it may reduce inflammation, making it valuable in treating inflammatory diseases.
- Anticancer Research : Exhibits cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer drug.
Medicine
- Drug Development : The compound's biological activities are being explored for potential therapeutic applications in drug formulation.
- Pharmacological Studies : Its effects on different biochemical pathways are under investigation to understand mechanisms of action.
Industry
- Organic Electronics : Used in developing organic electronic materials due to its electronic properties.
- Dyes and Pigments : Serves as a precursor for synthesizing dyes and pigments in the textile and paint industries.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research published in Cancer Letters highlighted its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it possesses notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents.
Inflammation Reduction
In pharmacological studies, the compound was shown to inhibit pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes.
Comparison with Similar Compounds
Anticancer and Anti-Inflammatory Activity
- Quinolinyl chalcones (e.g., SGCH 3) with 4-chlorophenyl groups exhibit >100% inhibition in RAW cell lines, suggesting that the 4-Cl substituent may enhance anticancer activity . The target compound’s 3-OH group could modulate cytotoxicity through redox mechanisms.
- Anti-inflammatory chalcones (e.g., SGCH 9) with heterocyclic B-rings (e.g., furyl, thienyl) show significant edema reduction, but hydroxylated analogs are less explored .
Antioxidant Activity
- Chalcones with dihydroxyphenyl groups (e.g., 1-[2',4'-dihydroxyphenyl]-3-[4-chlorophenyl]-2-propen-1-one) exhibit notable antioxidant activity due to radical scavenging . The target compound’s single 3-OH may offer moderate activity, though less than dihydroxy derivatives.
Biological Activity
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activities of this chalcone, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClO2, with a molecular weight of approximately 258.7 g/mol. It features two aromatic rings connected by a three-carbon chain that includes a carbonyl group and an unsaturated double bond. The presence of hydroxy and halogen substituents enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study reported its effectiveness against both bacterial and fungal strains, demonstrating potential for therapeutic applications in infectious diseases.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 14 | 64 |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. This activity suggests its potential use in treating inflammatory diseases.
Anticancer Activity
This compound has been extensively studied for its anticancer properties. It induces apoptosis in various cancer cell lines through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Mechanistic Insights:
- Cell Cycle Disruption: The compound has been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction: It activates both intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 13.2 | p53 pathway activation |
| MDA-MB-231 (Breast cancer) | 21.0 | Induction of apoptosis via ROS generation |
| U2OS (Osteosarcoma) | 17.5 | Inhibition of CRM1-mediated nuclear export |
Case Studies
Several studies have highlighted the therapeutic potential of this chalcone:
- Anticancer Study : A study demonstrated that treatment with this compound led to significant tumor growth inhibition in xenograft models, correlating with increased levels of apoptotic markers in tumor tissues .
- Inflammation Model : In an experimental model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups .
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(4-chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via the Claisen-Schmidt condensation reaction between 4-chloroacetophenone and 3-hydroxybenzaldehyde under alkaline conditions. Ethanol or methanol is typically used as the solvent, with aqueous NaOH as the catalyst at room temperature or under mild heating (40–60°C). For optimization:
- Solvent choice : Polar aprotic solvents like ethanol improve solubility and reaction kinetics.
- Catalyst concentration : A 10–20% NaOH solution balances reaction rate and side-product formation.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this chalcone derivative?
- ¹H NMR : Expect signals for the α,β-unsaturated ketone system: a doublet at δ 7.6–8.0 ppm (Hα, J ≈ 15–16 Hz) and another at δ 6.3–7.2 ppm (Hβ). Aromatic protons from the 4-chlorophenyl and 3-hydroxyphenyl groups appear as multiplets in δ 6.8–7.5 ppm.
- ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm.
- IR : Strong C=O stretch at ~1647 cm⁻¹ and conjugated C=C stretch at ~1592 cm⁻¹ .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s potential?
- Antibacterial activity : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. Compare results with structurally similar chalcones (e.g., chloro- or methoxy-substituted analogs) to establish structure-activity relationships (SAR) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can assess antiproliferative effects at 10–100 µM concentrations .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, OH) influence the compound’s reactivity in nucleophilic additions or cycloadditions?
- The electron-withdrawing 4-Cl group increases the electrophilicity of the α-carbon, enhancing susceptibility to nucleophilic attack (e.g., Michael additions).
- The 3-OH group can participate in intramolecular hydrogen bonding, stabilizing transition states in cycloadditions (e.g., [4+2] Diels-Alder reactions). Computational studies (DFT) are recommended to map frontier molecular orbitals and predict regioselectivity .
Q. What contradictions exist in reported bioactivity data for similar chalcones, and how can they be resolved experimentally?
- Contradiction : Chloro-substituted chalcones (e.g., 11o in ) show superior antibacterial activity (MIC = 0.3 mg/mL) compared to hydroxylated analogs (11c, MIC > 0.6 mg/mL), suggesting lipophilic substituents enhance membrane penetration. However, hydroxyl groups may improve solubility and target binding in polar environments.
- Resolution : Perform comparative assays under standardized conditions (e.g., pH 7.4 vs. acidic media) and use molecular docking to evaluate interactions with bacterial enzymes (e.g., DNA gyrase) .
Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition or receptor binding?
- Kinetic studies : Measure inhibition constants (Kᵢ) for candidate enzymes (e.g., COX-2, topoisomerase II) using fluorogenic substrates.
- Biophysical methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to purified protein targets.
- Mutagenesis : Engineer enzyme mutants (e.g., Tyr→Phe substitutions) to identify critical binding residues .
Methodological Notes
- Synthetic challenges : Steric hindrance from the 3-hydroxyphenyl group may reduce condensation efficiency. Mitigate this by using microwave-assisted synthesis (50–100 W, 10–15 min) to accelerate reaction kinetics .
- Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
